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For researchers, scientists, and drug development professionals, the accurate confirmation of

N-ethyl-N-nitrosourea (ENU)-induced mutations is a critical step in forward genetic screens.

While Next-Generation Sequencing (NGS) has revolutionized the discovery of these mutations,

Sanger sequencing remains the gold standard for their validation due to its high accuracy.[1][2]

[3] This guide provides an objective comparison of Sanger sequencing with alternative methods

for confirming ENU mutations, supported by experimental data and detailed protocols.

ENU mutagenesis is a powerful tool for inducing random single nucleotide variants (SNVs) in

the genome, enabling the discovery of novel gene functions.[4][5] Once a phenotype of interest

is identified, the causative mutation must be pinpointed and validated. This is where

sequencing technologies play a pivotal role.

Sanger Sequencing: The Gold Standard for
Validation
Sanger sequencing, also known as the chain-termination method, has long been the

benchmark for DNA sequencing.[1][6] Its continued prevalence for mutation confirmation stems

from its high accuracy (over 99.99%) and the relative simplicity of data analysis.[1] It is

particularly well-suited for targeted sequencing of specific genomic regions to verify the

presence of a suspected mutation identified by other methods, such as NGS.[1][7]
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The workflow for confirming an ENU-induced mutation using Sanger sequencing typically

involves the following steps:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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